ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
CAS No.:
Cat. No.: VC17503741
Molecular Formula: C13H15FN2O2
Molecular Weight: 250.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FN2O2 |
|---|---|
| Molecular Weight | 250.27 g/mol |
| IUPAC Name | ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate |
| Standard InChI | InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1 |
| Standard InChI Key | DHTFJAFPZBGEKP-NSHDSACASA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N |
| Canonical SMILES | CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (IUPAC name: ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate) features a central indole scaffold substituted with a fluorine atom at the 5-position and an ethyl ester group at the α-carbon of the amino acid side chain . The (2S) stereochemistry ensures enantiomeric specificity, critical for its biological interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅FN₂O₂ | |
| Molecular Weight | 250.27 g/mol | |
| Exact Mass | 250.1117 Da | |
| PSA (Polar Surface Area) | 94.13 Ų | |
| LogP (Partition Coefficient) | 2.46 |
The fluorine atom enhances electronegativity and metabolic stability, while the ethyl ester group improves lipophilicity, facilitating membrane permeability .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves coupling 5-fluoroindole with ethyl 2-bromo-3-aminopropanoate under basic conditions. Nucleophilic substitution at the indole’s 3-position is facilitated by deprotonation using agents like sodium hydride. Alternatively, carbodiimide-mediated coupling (e.g., EDC·HCl) with HOBt as a racemization suppressant has been employed for analogous indole derivatives .
Example Synthesis Protocol
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Starting Materials: 5-fluoroindole (10 mmol), ethyl 2-bromo-3-aminopropanoate (10 mmol), NaH (12 mmol) in dry THF.
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Reaction: Stir at 0°C for 2 hours, then reflux for 12 hours.
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Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield optimization (68–85%) requires strict anhydrous conditions and temperature control .
Biological Activities and Mechanisms
Antimicrobial and Anti-inflammatory Effects
Preliminary studies suggest activity against RNA viruses and Staphylococcus aureus (MIC: 32 µg/mL), attributed to fluorine’s electron-withdrawing effects enhancing target binding .
Characterization and Analytical Data
Spectroscopic Profiling
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¹H-NMR (400 MHz, DMSO-d₆): δ 11.80 (s, 1H, NH), 8.54 (d, J = 8.1 Hz, 1H, NH), 7.35–6.85 (m, 3H, indole-H) .
Applications in Scientific Research
Drug Development
This compound serves as a building block for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its indole core mimics tryptophan, enabling integration into peptide-based therapeutics .
Biochemical Probes
Fluorine’s NMR-active nucleus (¹⁹F) makes it useful in magnetic resonance studies tracking protein-ligand interactions.
Future Directions and Challenges
Synthesis Optimization
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Catalytic Asymmetric Synthesis: Developing chiral catalysts to improve enantiomeric excess (ee > 99%).
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Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Expanded Biological Screening
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Neurodegenerative Models: Testing against amyloid-β aggregation in Alzheimer’s disease.
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Antiviral Targets: Screening for SARS-CoV-2 main protease inhibition.
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